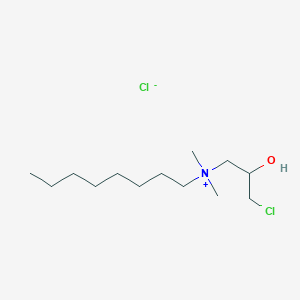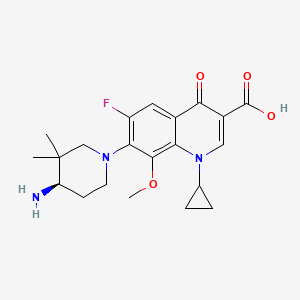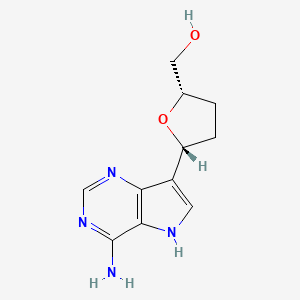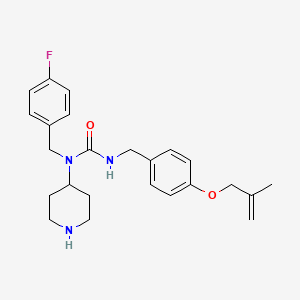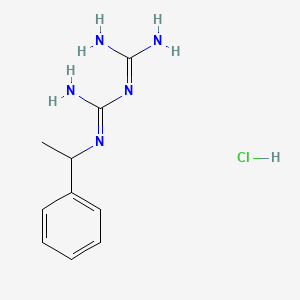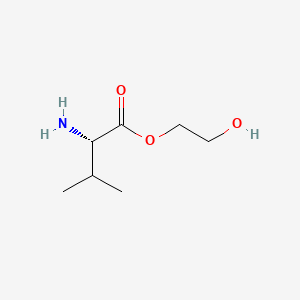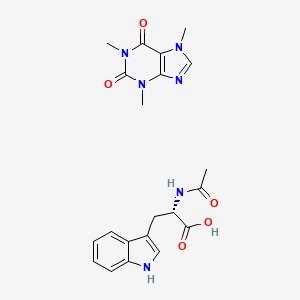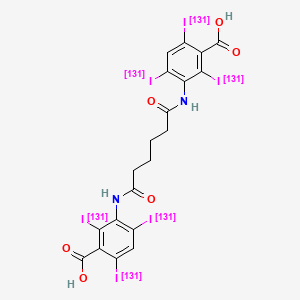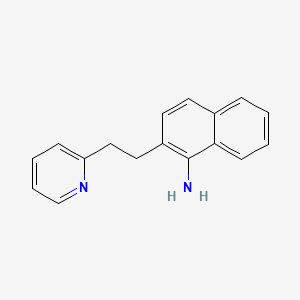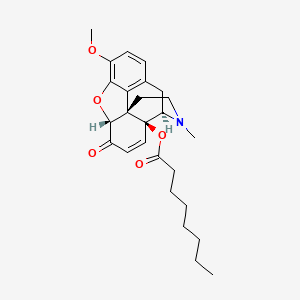
Codeinone, 14-hydroxy-, octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codeinone, 14-hydroxy-, octanoate: is a derivative of codeine, an opioid alkaloid found in the opium poppy. This compound is of significant interest in medicinal chemistry due to its potential applications in pain management and other therapeutic areas. The addition of the octanoate ester group enhances its pharmacokinetic properties, potentially improving its efficacy and duration of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Codeinone, 14-hydroxy-, octanoate typically involves the following steps:
Oxidation of Codeine: Codeine is first oxidized to form Codeinone.
Hydroxylation: The Codeinone is then hydroxylated to produce 14-hydroxycodeinone.
Esterification: Finally, the 14-hydroxycodeinone is esterified with octanoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Codeinone, 14-hydroxy-, octanoate can undergo further oxidation to form various oxidized derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Codeinone, 14-hydroxy-, octanoate is used as a precursor in the synthesis of various opioid derivatives. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of opioid derivatives. It serves as a model compound to investigate the effects of structural modifications on biological activity .
Medicine: In medicine, this compound is investigated for its potential as an analgesic and antitussive agent. Its enhanced pharmacokinetic properties may offer advantages over traditional opioids in terms of efficacy and duration of action .
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid medications. Its unique properties make it a valuable intermediate in the synthesis of various therapeutic agents .
Mechanism of Action
The mechanism of action of Codeinone, 14-hydroxy-, octanoate involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptors, leading to analgesic and antitussive effects. The compound binds to these receptors, inhibiting the transmission of pain signals and suppressing cough reflexes .
Comparison with Similar Compounds
Codeine: A naturally occurring opioid with analgesic and antitussive properties.
Oxycodone: A semi-synthetic opioid derived from thebaine, known for its potent analgesic effects.
Hydrocodone: Another semi-synthetic opioid used for pain relief and cough suppression.
Uniqueness: Codeinone, 14-hydroxy-, octanoate is unique due to the presence of the octanoate ester group, which enhances its pharmacokinetic properties. This modification can lead to improved efficacy and longer duration of action compared to its parent compound, codeine .
Properties
CAS No. |
1107-74-0 |
|---|---|
Molecular Formula |
C26H33NO5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] octanoate |
InChI |
InChI=1S/C26H33NO5/c1-4-5-6-7-8-9-21(29)32-26-13-12-18(28)24-25(26)14-15-27(2)20(26)16-17-10-11-19(30-3)23(31-24)22(17)25/h10-13,20,24H,4-9,14-16H2,1-3H3/t20-,24+,25+,26-/m1/s1 |
InChI Key |
YUMFFRMMGYDHCY-IFKAHUTRSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@@]12C=CC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)OC)O3)C |
Canonical SMILES |
CCCCCCCC(=O)OC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)OC)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



